REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.OS(O)(=O)=O.[C:14]([O:19][CH3:20])(=[O:18])C(C)=O.OO>C(Cl)Cl.C([O-])(O)=O.[Na+].O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].C(Cl)Cl.O>[Br:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:14]([O:19][CH3:20])=[O:18])[CH:4]=1 |f:0.1,6.7,9.10.11.12.13.14.15.16.17,18.19|
|
Name
|
|
Quantity
|
595 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
4.15 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
iron(II) sulphate heptahydrate
|
Quantity
|
8.51 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
DCM water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is made up to 45 mL by the addition of more DCM
|
Type
|
ADDITION
|
Details
|
water (3 mL) is added
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined DCM phases are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |